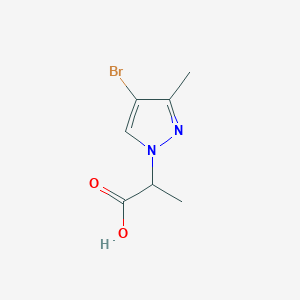

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

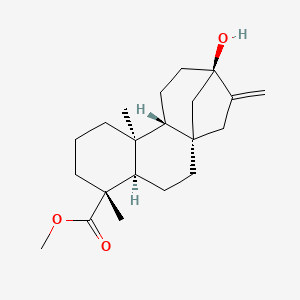

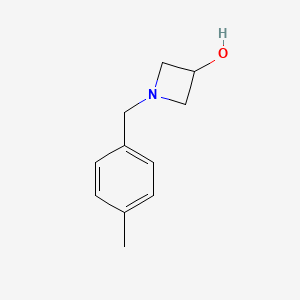

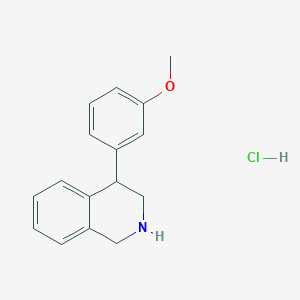

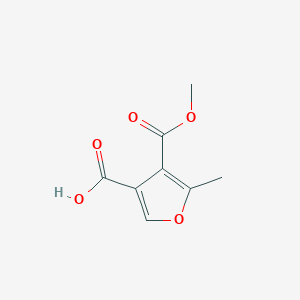

“2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H9BrN2O2 . It is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms . The compound also contains a bromine atom, which is attached to the pyrazole ring .Scientific Research Applications

Synthesis and Structural Analysis

- Kumarasinghe et al. (2009) described the regiospecific syntheses of 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid, highlighting the importance of single-crystal X-ray analysis for unambiguous structure determination. This study provides insight into the synthesis and structural analysis of related compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Synthesis from Renewable Sources

- Flores et al. (2014) reported an efficient heterocyclization process to produce pyrazole derivatives from renewable levulinic acid, indicating the potential of sustainable sources in synthesizing related compounds (Flores et al., 2014).

Novel Synthesis Methods

- Reddy and Rao (2006) discussed a simple and rapid synthesis method for 1,3-diarylpyrazol-4-yl propanoic acids, highlighting the significance of efficient synthesis methods in the production of such compounds (Reddy & Rao, 2006).

Corrosion Inhibition

- Missoum et al. (2013) synthesized bipyrazolic derivatives, including methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-(1H-indol-3-yl)propanoate, and evaluated their effectiveness as corrosion inhibitors, demonstrating the utility of such compounds in industrial applications (Missoum et al., 2013).

Photoreactions and Proton Transfer

- Vetokhina et al. (2012) studied compounds like 2-(3-bromo-1H-pyrazol-5-yl)pyridine, focusing on their photoreactions and proton transfer processes, which could be relevant for understanding similar behaviors in related pyrazole derivatives (Vetokhina et al., 2012).

Antifungal Activity

- Du et al. (2015) synthesized a series of pyrazole-4-carboxylic acid amides and evaluated their antifungal activities, suggesting the potential biological activity of related compounds (Du et al., 2015).

Mechanism of Action

Target of Action

Similar compounds such as pyrazoline derivatives have been found to interact with a variety of biological targets . These targets often include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

For instance, some pyrazoline derivatives have been found to inhibit the activity of AchE, affecting normal nerve pulses’ transmission .

Biochemical Pathways

For example, some pyrazoline derivatives have been associated with the production of reactive oxygen species (ROS) and the induction of oxidative stress .

Result of Action

For instance, some pyrazoline derivatives have been associated with significant reductions in AchE activity, leading to dramatic behavioral changes and body movement impairment .

properties

IUPAC Name |

2-(4-bromo-3-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKVMBIXWIDBLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585892 |

Source

|

| Record name | 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

925200-46-0 |

Source

|

| Record name | 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1367615.png)

![[(1-Benzyl-3-fluoropyrrolidin-3-yl)methyl]dimethylamine](/img/structure/B1367640.png)